Lipoxin B4 methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

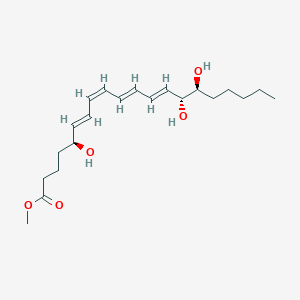

Structure

3D Structure

Properties

IUPAC Name |

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJZYQKEFLJAL-BMNOQHBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Biosynthesis of Lipoxin B4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxins are a class of endogenously produced, potent anti-inflammatory and pro-resolving lipid mediators derived from arachidonic acid. This technical guide provides a comprehensive overview of the discovery and intricate biosynthetic pathways of Lipoxin B4 (LXB4), a key member of the lipoxin family. It further clarifies the nature of Lipoxin B4 methyl ester as a synthetic analog developed for enhanced stability and bioavailability in research and potential therapeutic applications. This document details the enzymatic cascades, cellular interplay in its transcellular biosynthesis, and presents key quantitative data on its biological activity. Furthermore, it offers detailed experimental protocols for the extraction, identification, and functional analysis of LXB4, alongside visualizations of the critical pathways and workflows to aid in research and development.

Discovery of Lipoxin B4 and its Methyl Ester

The Dawn of a New Class of Lipid Mediators

Lipoxin B4 (LXB4), along with its isomer Lipoxin A4 (LXA4), was first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson. Their pioneering work revealed that human leukocytes could convert arachidonic acid into a novel series of trihydroxytetraene-containing eicosanoids. These compounds, named "lipoxins" for lipoxygenase interaction products, were found to possess unique biological activities, distinct from the pro-inflammatory prostaglandins (B1171923) and leukotrienes.

This compound: A Synthetic Analog for Enhanced Research Utility

This compound is not a naturally occurring compound but a synthetic derivative of LXB4. Its "discovery" is marked by its first chemical synthesis. One of the earliest total syntheses of LXB4 and its methyl ester was reported in 1986 by Morris and co-workers.[1] The rationale for creating the methyl ester form is primarily to increase its lipid solubility and stability, making it a more robust tool for experimental studies.[2] It functions as a prodrug, which, when administered in biological systems, is hydrolyzed to the active free acid, LXB4.[3] This modification has facilitated the investigation of LXB4's therapeutic potential in various preclinical models.

The Biosynthesis Pathway of Lipoxin B4

The biosynthesis of LXB4 is a prime example of transcellular metabolism, where the synthesis of the final product requires the coordinated action of enzymes in different cell types. The primary precursor for LXB4 is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. The key enzymes involved are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX). There are two main pathways for LXB4 biosynthesis.

The Leukotriene A4 (LTA4) Pathway

This pathway is a classic example of cell-cell interaction, often involving neutrophils and platelets.

-

Initiation in Neutrophils: In neutrophils, 5-LOX acts on arachidonic acid to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).

-

Transcellular Trafficking: LTA4 is then released by the neutrophil and taken up by adjacent cells, such as platelets, that express 12-LOX.

-

Conversion in Platelets: Platelet 12-LOX metabolizes LTA4 to generate both LXA4 and LXB4.

The 15-HETE Pathway

This alternative pathway can be initiated in various cell types, including epithelial cells and leukocytes.

-

Formation of 15-HETE: Arachidonic acid is first converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-LOX.

-

Conversion to Lipoxins: 15(S)-HETE is then taken up by leukocytes, such as neutrophils, where 5-LOX acts upon it to generate LXA4 and LXB4.

Aspirin-Triggered Epimer Formation

Aspirin (B1665792) has a unique role in lipoxin biosynthesis. By acetylating cyclooxygenase-2 (COX-2), aspirin alters its enzymatic activity, leading to the formation of 15(R)-HETE instead of the 15(S)-HETE produced by 15-LOX. This 15(R)-HETE is then converted by 5-LOX in leukocytes to 15-epi-lipoxins, which are epimers of the native lipoxins and also possess potent anti-inflammatory properties.

Visualization of Lipoxin B4 Biosynthesis Pathways

Caption: Transcellular biosynthesis pathways of Lipoxin B4.

Quantitative Data on Lipoxin B4 Activity

The biological activities of LXB4 are potent and occur at low concentrations. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Type/System | Stimulus | Reference |

| Inhibition of Neutrophil Migration | ||||

| IC50 | 0.3 nM | Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene B4 (LTB4) | [4] |

| Effective Concentration | 10⁻¹⁰ M | Human Neutrophils | LTB4 and FMLP | [5] |

| Modulation of Other Leukocyte Functions | ||||

| Inhibition of LTB4 Generation | Effective at nM concentrations | Human PMNs | A23187 (Calcium Ionophore) | [6] |

| Stimulation of Monocyte Migration | Effective at 10⁻⁷ M | Human Monocytes | - | [7] |

| Enzymatic Conversion | ||||

| Km for 15-PGDH | 6.9 µM | Recombinant 15-hydroxy-prostaglandin dehydrogenase | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in lipoxin research.

Extraction of Lipoxins from Biological Samples

Objective: To isolate lipoxins from biological matrices like plasma, cell culture supernatants, or tissue homogenates.

Materials:

-

Deionized Water

-

1 N HCl

-

C18 Sep-Pak columns

-

Methyl Formate (B1220265)

-

Nitrogen gas stream

Procedure:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Elution:

-

Elute the lipoxins with 2 mL of methyl formate.[1]

-

-

Drying:

-

Evaporate the methyl formate under a gentle stream of nitrogen gas.[1] The dried extract can then be reconstituted in a suitable solvent for analysis.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify LXB4 from other eicosanoids.

Instrumentation:

-

HPLC system with a UV or electrochemical detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Isocratic elution with methanol/water/acetic acid (65:35:0.1, v/v/v).[9]

Procedure:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the separation at a flow rate of 1 mL/min.[9]

-

Detect LXB4 based on its characteristic UV absorbance (typically around 301 nm) or its electrochemical properties. The retention time should be compared to a pure LXB4 standard.

Identification by Mass Spectrometry (MS)

Objective: To confirm the identity of LXB4 based on its mass-to-charge ratio and fragmentation pattern.

Instrumentation:

-

LC-MS/MS system (e.g., QTRAP or QTOF).

Procedure:

-

Introduce the sample into the mass spectrometer, typically via an HPLC system as described above.

-

Operate the MS in negative electrospray ionization (ESI-) mode.[10]

-

Perform tandem MS (MS/MS) by selecting the parent ion of LXB4 (m/z 351.2 for the free acid) and fragmenting it.

-

Compare the resulting fragmentation pattern to that of an authentic LXB4 standard.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of LXB4 on neutrophil migration.

Materials:

-

Boyden chamber or Transwell® inserts (5.0 µm pore size).[11]

-

Isolated human neutrophils.

-

Chemoattractant (e.g., LTB4 or fMLP).

-

Assay buffer.

Procedure:

-

Isolate neutrophils from healthy human blood.

-

Seed the neutrophils in the upper chamber of the Boyden chamber/Transwell insert in a serum-free medium.[11]

-

Add the chemoattractant (e.g., LTB4) to the lower chamber.[11]

-

In experimental wells, add different concentrations of LXB4 to the upper chamber with the neutrophils.

-

Incubate for approximately 1 hour to allow for migration.[11]

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or by measuring ATP levels using a luminescent-based assay.[11]

Macrophage Phagocytosis Assay

Objective: To evaluate the effect of LXB4 on the phagocytic capacity of macrophages.

Materials:

-

Differentiated macrophages (e.g., from THP-1 cells or bone marrow-derived macrophages).[12]

-

Apoptotic cells (e.g., neutrophils induced to undergo apoptosis) or fluorescent beads.

-

LXB4.

-

Culture plates and medium.

Procedure:

-

Culture macrophages in appropriate plates.

-

Treat the macrophages with LXB4 or vehicle control for a specified period (e.g., 15 minutes).[12]

-

Add the apoptotic cells or fluorescent beads to the macrophage culture.

-

Co-incubate for a period to allow for phagocytosis (e.g., 30 minutes to 2 hours).[12]

-

Wash away non-ingested cells/beads.[12]

-

Quantify phagocytosis. This can be done by microscopy (counting the number of ingested particles per macrophage) or by flow cytometry if using fluorescently labeled targets.[13]

Visualization of Experimental Workflow

Caption: A generalized workflow for the study of Lipoxin B4.

Conclusion

Lipoxin B4 is a pivotal endogenous mediator that actively promotes the resolution of inflammation. Its discovery has opened new avenues for understanding and potentially treating inflammatory diseases. While LXB4 itself presents challenges for therapeutic development due to its instability, the synthesis of analogs like this compound has provided researchers with valuable tools to explore its biological functions. The intricate transcellular biosynthesis of LXB4 highlights the complexity of cellular communication in the inflammatory microenvironment. The detailed methodologies and quantitative data presented in this guide are intended to support the ongoing research and development efforts in this promising field, with the ultimate goal of harnessing the therapeutic potential of lipoxins for human health.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of leukotriene B4-induced neutrophil migration by lipoxin A4: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoxins A4 and B4 inhibit leukotriene B4 generation from human neutrophil leukocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoxin A4 and B4 are potent stimuli for human monocyte migration and adhesion: selective inactivation by dehydrogenation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 11. criver.com [criver.com]

- 12. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Receptor for Lipoxin B4: An Unfolding Narrative

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin B4 (LXB4), a key member of the specialized pro-resolving mediators (SPMs) family, plays a pivotal role in the resolution of inflammation and tissue protection. Unlike its well-characterized isomer, Lipoxin A4 (LXA4), which primarily signals through the G-protein coupled receptor ALX/FPR2, the dedicated endogenous receptor for LXB4 has remained elusive. For years, research has indicated that LXB4 exerts its effects through a distinct, yet unidentified, G-protein coupled receptor. However, recent groundbreaking research in 2024 has illuminated a novel signaling axis for LXB4, implicating the chemokine receptor CXCR3 as a functional receptor in the context of neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of LXB4 reception, focusing on the evidence for a distinct receptor and detailing the emerging role of CXCR3. We present quantitative data from functional assays, detailed experimental protocols from key studies, and visual diagrams of the proposed signaling pathways and experimental workflows to provide a thorough resource for professionals in the field.

The Quest for the Lipoxin B4 Receptor: A Tale of Distinction

Lipoxin B4 is an endogenous metabolite of arachidonic acid that demonstrates potent anti-inflammatory and pro-resolving actions, including the inhibition of leukocyte infiltration and the promotion of tissue repair.[1][2] While it was established that LXB4's pharmacological properties are consistent with a G-protein coupled receptor (GPCR) agonist, it was also demonstrated that it binds to a receptor distinct from the canonical LXA4 receptor, ALX/FPR2.[[“]] This distinction has been a critical point in the field, suggesting that LXA4 and LXB4, despite their structural similarity, operate through separate signaling pathways to orchestrate the resolution of inflammation.[4] The search for this unique LXB4 receptor has been a significant focus of research, with the ultimate goal of developing targeted therapeutics that can harness the potent pro-resolving activities of LXB4.

A Breakthrough in 2024: The Emergence of CXCR3 as a Lipoxin B4 Receptor

In a landmark study published in January 2024, a novel signaling pathway for both LXA4 and LXB4 was identified, centering on the chemokine receptor CXCR3.[5][6] This research, conducted in a model of retinal neuroinflammation, provides the most definitive evidence to date of a functional receptor for LXB4.

The study revealed that in a model of lipopolysaccharide (LPS)-induced posterior uveitis, both LXA4 and LXB4 significantly reduced the induction of the chemokines CXCL9 and CXCL10.[2][5][6] These two chemokines are the primary endogenous ligands for the CXCR3 receptor.[5] The key finding was that the protective effects of both lipoxins against neuroinflammation were mediated, at least in part, through the CXCR3 receptor. This was demonstrated by experiments showing that a selective CXCR3 antagonist could mimic the anti-inflammatory effects of the lipoxins, while a CXCR3 agonist alone could induce glial cell reactivity, a hallmark of neuroinflammation.[5]

This discovery opens up a new chapter in our understanding of lipoxin biology, suggesting that LXB4 may exert its pro-resolving functions by modulating chemokine signaling pathways. It also presents CXCR3 as a promising new target for therapeutic intervention in inflammatory diseases.

Proposed Signaling Pathway

The proposed mechanism involves LXB4 acting on the CXCR3 receptor, which is expressed on retinal glial cells (astrocytes and Müller glia) and retinal ganglion cells.[5][6] By interacting with CXCR3, LXB4 inhibits the downstream signaling cascade typically initiated by the binding of CXCL9 and CXCL10. This leads to a reduction in glial activation and subsequent neuroinflammation.

Quantitative Data from Functional Assays

While direct binding affinity (Kd) data for LXB4 to a specific receptor is not yet available, functional assays have provided valuable quantitative information on its biological activity.

| Assay | Parameter | Value | Cell/Model System | Reference |

| Neuroprotection Assay | EC50 | 292.8 nM | HT22 neuronal cells (glutamate-induced excitotoxicity) | [7] |

Detailed Experimental Protocols

LPS-Induced Posterior Uveitis in Mice

This in vivo model was crucial in identifying the role of the CXCR3 receptor in LXB4 signaling.[5]

-

Objective: To induce acute retinal neuroinflammation to study the effects of LXB4.

-

Animal Model: C57BL/6J mice.[8]

-

Procedure:

-

Mice receive a single intravitreal injection of lipopolysaccharide (LPS) (e.g., 150 ng) to induce uveitis.[1][8]

-

LXB4 or a vehicle control is administered via intravitreal injection at selected time points, either before (prophylactic) or after (therapeutic) the LPS challenge.

-

At designated time points (e.g., 24 or 48 hours post-LPS injection), eyes are collected.

-

Retinas are dissected and processed for analysis.

-

-

Analysis:

-

Immunofluorescence: Retinal sections are stained for markers of glial activation (e.g., GFAP for astrocytes and Müller glia), microglia activation (e.g., Iba1), and CXCR3 receptor expression.[5]

-

Cytokine/Chemokine Profiling: Retinal lysates are analyzed using multiplex bead arrays to quantify the levels of inflammatory mediators, including CXCL9 and CXCL10.[6]

-

-

Pharmacological Intervention: To confirm the role of CXCR3, a selective CXCR3 antagonist (e.g., AMG487) or agonist is administered to assess its effect on LPS-induced inflammation.[5][9]

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay is used to quantify the direct neuroprotective effects of LXB4 on neuronal cells.[7][10]

-

Objective: To assess the ability of LXB4 to protect neurons from glutamate-induced cell death.

-

Cell Line: HT22 immortalized mouse hippocampal neuronal cells.[10]

-

Procedure:

-

HT22 cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are pre-treated with varying concentrations of LXB4 or a vehicle control for a specified period.

-

Glutamate (e.g., 5 mM) is added to the wells (excluding negative controls) to induce excitotoxicity.[10]

-

Cells are incubated for a further period to allow for cell death to occur.

-

-

Analysis:

-

Cell Viability Assay: Cell viability is measured using a colorimetric assay such as XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT. The absorbance is read on a plate reader, and the percentage of viable cells is calculated relative to controls.[10]

-

Dose-Response Curve: By testing a range of LXB4 concentrations, a dose-response curve can be generated, and the EC50 value can be calculated.[7]

-

Conclusion and Future Directions

The identification of CXCR3 as a functional receptor for Lipoxin B4 marks a significant advancement in the field of resolution pharmacology. It provides a molecular basis for the distinct actions of LXB4 and opens new avenues for therapeutic development. However, several questions remain to be answered:

-

Is CXCR3 the sole receptor for LXB4, or are there other receptors involved in its diverse biological functions?

-

What is the precise molecular nature of the interaction between LXB4 and CXCR3?

-

Does the LXB4-CXCR3 signaling axis play a role in other inflammatory conditions beyond the eye?

Future research will undoubtedly focus on validating the LXB4-CXCR3 interaction in other cell types and disease models, elucidating the downstream signaling pathways in greater detail, and exploring the therapeutic potential of targeting this novel pro-resolving axis. The ongoing investigation into the endogenous receptor for LXB4 continues to be a vibrant and promising area of research with significant implications for the development of new anti-inflammatory and pro-resolving therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Local Delivery of a CXCR3 Antagonist Decreases the Progression of bone resorption induced by LPS injection in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Retinal Proteomic Analysis in a Mouse Model of Endotoxin-Induced Uveitis Using Data-Independent Acquisition-Based Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]

stereochemistry and chemical structure of Lipoxin B4 methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation. Its methyl ester derivative, Lipoxin B4 methyl ester (LXB4-ME), serves as a more lipid-soluble prodrug form, facilitating its use in experimental settings. This technical guide provides an in-depth overview of the stereochemistry, chemical structure, physicochemical properties, and biological significance of LXB4-ME. Detailed experimental protocols for its synthesis, purification, and a key in vitro bioassay are presented, alongside a discussion of its putative signaling pathway. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of lipoxins in inflammatory diseases.

Chemical Structure and Stereochemistry

This compound is the methyl ester of 5(S),14(R),15(S)-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid. The precise stereochemistry of the hydroxyl groups and the configuration of the conjugated tetraene system are crucial for its biological activity.

The structural formula of this compound is: C₂₁H₃₄O₅

Key Stereochemical Features:

-

C5 Hydroxyl Group: (S)-configuration

-

C14 Hydroxyl Group: (R)-configuration

-

C15 Hydroxyl Group: (S)-configuration

-

Double Bonds: 6E, 8Z, 10E, 12E configuration

The IUPAC name is (5S,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid methyl ester.[1] The unique conjugated tetraene structure is responsible for its characteristic UV absorption spectrum.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₄O₅ | [1] |

| Molecular Weight | 366.5 g/mol | [1] |

| CAS Number | 97589-07-6 | [1] |

| Formal Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester | [1] |

| Appearance | Solution in ethanol | [1] |

| Solubility | DMF: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml | [1][2] |

| UV Absorption Maxima (λmax) | 289, 301, 316 nm in ethanol | [1][2] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 6.57 (dd, J=14.9, 10.9 Hz, 1H), 6.38 (dd, J=14.8, 11.1 Hz, 1H), 6.03 (m, 2H), 5.86 (dd, J=15.2, 6.7 Hz, 1H), 5.71 (dd, J=15.2, 6.6 Hz, 1H), 4.15 (m, 2H), 3.67 (s, 3H), 2.32 (t, J=7.5 Hz, 2H), 1.70-1.25 (m, 12H), 0.90 (t, J=7.1 Hz, 3H) | [3] |

| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 174.4, 135.5, 134.9, 132.8, 132.0, 130.9, 129.8, 128.9, 125.4, 75.1, 73.6, 68.3, 51.6, 37.4, 34.2, 31.8, 29.3, 25.5, 25.2, 22.7, 14.1 | [3] |

| SMILES | O--INVALID-LINK--/C=C/C=C\C=C\C=C--INVALID-LINK----INVALID-LINK--CCCCC | [1][2] |

| InChI Key | HXIJZYQKEFLJAL-BMNOQHBCSA-N | [1][2] |

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported.[3][4] The following is a generalized workflow based on convergent synthesis strategies, which involve the preparation of key building blocks that are then coupled together.

A detailed experimental protocol for a specific synthetic route can be adapted from the literature.[3][5] Key steps often include:

-

Asymmetric Synthesis of Building Blocks: Utilizing chiral catalysts or starting materials to establish the correct stereocenters.

-

Carbon-Carbon Bond Formation: Employing reactions such as Wittig olefination or Sonogashira coupling to connect the fragments.[3]

-

Stereoselective Reductions: Using reagents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride) to create the desired alcohol stereochemistry.

-

Protection and Deprotection: Using protecting groups for hydroxyl and carboxylic acid functionalities to prevent unwanted side reactions.

-

Purification: High-performance liquid chromatography (HPLC) is essential for isolating the final product in high purity.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound is typically achieved using reverse-phase HPLC.

Protocol:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol (B129727) in water is often employed. The exact gradient will depend on the specific column and system. A typical starting point could be 50% methanol in water, increasing to 100% methanol over 30 minutes.

-

Detection: UV detection at the absorbance maxima of the tetraene chromophore (around 301 nm) is used to monitor the elution of the compound.

-

Sample Preparation: The crude reaction mixture is dissolved in a small volume of the initial mobile phase before injection.

-

Fraction Collection: Fractions corresponding to the major peak with the characteristic UV spectrum of Lipoxin B4 are collected.

-

Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.

In Vitro Neutrophil Migration Assay

Lipoxin B4 is a potent inhibitor of neutrophil chemotaxis.[1][6] This protocol describes a typical in vitro assay to assess the biological activity of this compound.

Detailed Steps:

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for a short period (e.g., 15 minutes) at 37°C.

-

Transwell Assay: Use a multi-well plate with transwell inserts (e.g., 3-5 µm pore size).

-

Add a chemoattractant, such as leukotriene B4 (LTB4), to the lower chamber.

-

Add the pre-incubated neutrophils to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for significant migration (e.g., 60-90 minutes).

-

Quantification:

-

Carefully remove the transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting using a hemocytometer or by lysing the cells and quantifying a cellular component (e.g., myeloperoxidase activity or DNA content using a fluorescent dye).

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.

Signaling Pathway

The precise receptor for Lipoxin B4 has not yet been definitively identified, and it is known to signal through a receptor distinct from the well-characterized ALX/FPR2 receptor for Lipoxin A4. However, recent evidence suggests that some of the anti-inflammatory effects of Lipoxin B4 may be mediated through the chemokine receptor CXCR3.[7][[“]]

Lipoxin B4 has been shown to inhibit the production of the pro-inflammatory chemokines CXCL9 and CXCL10.[7] These chemokines are ligands for the CXCR3 receptor, which is expressed on various immune cells, including T cells and NK cells, as well as on non-immune cells like astrocytes. By downregulating the ligands for CXCR3, Lipoxin B4 can indirectly modulate the activity of this signaling axis, leading to a reduction in glial cell activation and neuroinflammation.[7][[“]]

It is important to note that this represents a potential mechanism, and further research is required to fully elucidate the complete signaling pathway of Lipoxin B4 and to identify its specific receptor(s).

Conclusion

This compound is a valuable tool for studying the resolution of inflammation. Its well-defined stereochemistry and chemical structure, coupled with its potent biological activity, make it a key molecule in the field of specialized pro-resolving mediators. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of Lipoxin B4 and its analogs in a variety of inflammatory and neurodegenerative diseases. The ongoing research into its specific receptor and downstream signaling events will undoubtedly open new avenues for drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Lipoxin B4 Signaling in Immune Cells: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lipoxin B4 (LXB4), a member of the specialized pro-resolving mediators (SPMs) family, plays a critical role in the resolution of inflammation. As an endogenous eicosanoid, LXB4 actively orchestrates the return to homeostasis by modulating the functions of various immune cells. This technical guide provides a comprehensive overview of the Lipoxin B4 signaling cascade in immune cells, focusing on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and functional effects. While the specific receptor for LXB4 remains to be fully elucidated, significant progress has been made in understanding its downstream effects, particularly in B lymphocytes, neutrophils, and macrophages.

Quantitative Effects of Lipoxin B4 on Immune Cell Function

Lipoxin B4 exerts its pro-resolving functions across a range of immune cells, influencing processes from antibody production to cell migration and phagocytosis. The following tables summarize the key quantitative effects of LXB4 on human immune cells as documented in the scientific literature.

Table 1: Effects of Lipoxin B4 on Human Memory B Cell Function

| Parameter | LXB4 Concentration | Effect | Reference |

| IgG Production | 10 nM | Increased | [1] |

| 100 nM | Increased (~2-fold) | [1] | |

| Number of Total IgG-Secreting B Cells | 100 nM | ~2-fold increase | [1] |

| Number of Antigen-Specific IgG-Secreting B Cells | 100 nM | ~2-fold increase | [1] |

| BLIMP1 mRNA Expression | 100 nM | Increased | [1] |

| XBP1 mRNA Expression | 100 nM | Increased | [1] |

| COX-2 Protein Expression | 100 nM | ~4-fold increase | [1] |

Table 2: Effects of Lipoxin B4 on Human Neutrophil Function

| Parameter | LXB4 Concentration | Effect | Reference |

| LTB4-stimulated Migration | Subnanomolar | Inhibition | [2][3] |

| LTB4-stimulated Adhesion | Subnanomolar | Inhibition | [2][3] |

| Lymphatic Transmigration (in atherosclerosis patients) | 1 nM | Enhanced | [4] |

| Oxidative Burst (in atherosclerosis patients) | 1 nM | Attenuated | [5] |

| Arachidonic Acid Release | Nanomolar | Stimulated | [6] |

Signaling Pathways of Lipoxin B4 in Immune Cells

While the complete signaling cascade for Lipoxin B4 is an active area of research, key pathways have been identified, particularly in B cells. In innate immune cells like neutrophils and macrophages, the effects are well-documented, though the initial receptor-mediated events are less clear.

Lipoxin B4 Signaling in Memory B Cells

Recent studies have elucidated a pathway through which LXB4 enhances antibody production in human memory B cells. This signaling cascade involves the upregulation of cyclooxygenase-2 (COX-2), which is crucial for efficient antibody production. The increased COX-2 expression, in turn, leads to the upregulation of key transcription factors, BLIMP1 and XBP1, which are essential for plasma cell differentiation.[1]

Functional Effects of Lipoxin B4 on Innate Immune Cells

In neutrophils and macrophages, LXB4 demonstrates potent anti-inflammatory and pro-resolving activities. It inhibits neutrophil chemotaxis and adhesion, thereby limiting their infiltration into inflamed tissues.[2][3] Furthermore, LXB4 has been shown to enhance the phagocytic capacity of macrophages, a critical step in the clearance of apoptotic cells and the resolution of inflammation.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the effects of Lipoxin B4.

Isolation and Culture of Human Memory B Cells

This protocol describes the isolation of human B cells from peripheral blood mononuclear cells (PBMCs) and their subsequent culture and stimulation to induce antibody production.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

-

Human B-cell isolation kit (negative selection)

-

Memory B cell-inducing cocktail (e.g., Staphylococcus aureus protein A, pokeweed mitogen, and CpG ODN2395)[1]

-

Lipoxin B4 (Cayman Chemical)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

-

B Cell Isolation: Isolate total B cells from PBMCs using a negative selection human B-cell isolation kit to obtain untouched B cells.

-

Cell Culture: Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

LXB4 Pre-treatment: Pre-treat the B cells with the desired concentration of LXB4 (e.g., 10-100 nM) or vehicle control (ethanol) for 30 minutes at 37°C.[1]

-

Stimulation: Add the memory B cell-inducing cocktail to the cell cultures.

-

Incubation: Culture the cells for 7-8 days at 37°C in a 5% CO2 incubator. Add fresh LXB4 every 24 hours.[1]

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants for antibody measurement.

Measurement of IgG Production by ELISA and ELISpot

Enzyme-Linked Immunosorbent Assay (ELISA) for total IgG:

-

Coat a 96-well plate with anti-human IgG capture antibody overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add diluted cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add biotinylated anti-human IgG detection antibody for 1 hour.

-

Wash the plate and add streptavidin-HRP for 30 minutes.

-

Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Enzyme-Linked Immunospot (ELISpot) Assay for IgG-secreting cells: [1]

-

Coat an ELISpot plate with anti-human IgG antibody overnight at 4°C.

-

Wash the plate and block with complete RPMI medium for 1 hour.

-

Add stimulated B cells to the wells in serial dilutions and incubate for 24 hours at 37°C.

-

Wash the cells off and add biotinylated anti-human IgG detection antibody for 2 hours.

-

Wash the plate and add alkaline phosphatase-conjugated streptavidin for 1 hour.

-

Wash the plate and develop with an AP substrate kit until spots appear.

-

Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ImmunoSpot analyzer.

Neutrophil Transmigration Assay

This assay measures the ability of neutrophils to migrate across an endothelial cell monolayer in response to a chemoattractant, and the inhibitory effect of LXB4.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Transwell inserts (e.g., 3.0 µm pore size)

-

Neutrophil isolation medium (e.g., Polymorphprep)

-

Leukotriene B4 (LTB4)

-

Lipoxin B4

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Endothelial Monolayer Preparation: Culture HUVECs on the upper surface of Transwell inserts until a confluent monolayer is formed.

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

LXB4 Treatment: Pre-incubate the isolated neutrophils with LXB4 or vehicle control for 15 minutes.

-

Transmigration: Add the treated neutrophils to the upper chamber of the Transwell insert. Add the chemoattractant LTB4 to the lower chamber.

-

Incubation: Incubate for 2-3 hours at 37°C to allow for transmigration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by performing an MPO assay on the cell lysate from the lower chamber.

Macrophage Phagocytosis Assay

This assay assesses the effect of LXB4 on the ability of macrophages to phagocytose apoptotic neutrophils.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

-

Human neutrophils

-

Lipoxin B4

-

Fluorescent dye (e.g., CellTracker Green)

-

Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Macrophage Preparation: Culture MDMs or differentiated THP-1 cells in a multi-well plate.

-

Apoptotic Neutrophil Preparation: Isolate human neutrophils and induce apoptosis. Label the apoptotic neutrophils with a fluorescent dye.

-

LXB4 Treatment: Pre-treat the macrophages with LXB4 or vehicle control for 15-30 minutes.

-

Co-culture: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).

-

Incubation: Co-culture for 1-2 hours at 37°C to allow for phagocytosis.

-

Washing: Gently wash away non-engulfed neutrophils.

-

Quantification: Quantify the percentage of macrophages that have engulfed apoptotic neutrophils and the number of neutrophils per macrophage using flow cytometry or fluorescence microscopy.

Conclusion

Lipoxin B4 is a potent pro-resolving mediator with significant immunomodulatory effects on a variety of immune cells. While its complete signaling cascade, including its primary receptor, is yet to be fully elucidated for all cell types, its functional consequences are well-documented. In B cells, LXB4 enhances antibody production through a COX-2-dependent pathway, suggesting its potential as a vaccine adjuvant. In innate immune cells, LXB4 acts as a "braking signal" for neutrophil infiltration and a promoter of macrophage-mediated clearance of apoptotic cells, highlighting its therapeutic potential in inflammatory diseases. The detailed protocols provided in this guide offer a foundation for further research into the intricate mechanisms of Lipoxin B4 and its role in resolving inflammation and restoring tissue homeostasis. Further investigation into the LXB4 receptor and its immediate downstream signaling events will be crucial for the development of novel therapeutics that harness the pro-resolving power of this endogenous mediator.

References

- 1. akadeum.com [akadeum.com]

- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mstechno.co.jp [mstechno.co.jp]

- 4. Phagocytosis of apoptotic cells by macrophages in anti-neutrophil cytoplasmic antibody-associated systemic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ELISPOT protocol | Abcam [abcam.com]

- 7. Assessment of apoptotic cell phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcellular Biosynthesis of Lipoxins in Human Leukocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxins are a class of endogenous specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation.[1][2] Unlike classic anti-inflammatory molecules that block the initial phases of inflammation, lipoxins are actively biosynthesized during the inflammatory response and orchestrate its timely termination, thereby preventing chronic inflammation and promoting tissue repair.[1][3] The biosynthesis of lipoxins, particularly Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often occurs through transcellular metabolism, a cooperative process involving multiple cell types, primarily human leukocytes and platelets.[1][4] This guide provides a detailed overview of the core mechanisms of transcellular lipoxin biosynthesis, presenting key quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding for research and therapeutic development.

Core Principles of Transcellular Lipoxin Biosynthesis

The formation of lipoxins is a multi-step enzymatic cascade initiated from the polyunsaturated fatty acid, arachidonic acid (AA).[2][4] In the context of human leukocytes, the transcellular pathways are the predominant routes for lipoxin generation and are contingent on the interaction between different cell types that possess distinct lipoxygenase (LO) enzymes.[1][5] The primary leukocytes involved are neutrophils, which are rich in 5-lipoxygenase (5-LOX), and platelets, which contain abundant 12-lipoxygenase (12-LOX).[6][7] Other cells like monocytes and epithelial cells, expressing 15-lipoxygenase (15-LOX), can also participate in these biosynthetic circuits.[1][5]

There are two major transcellular routes for lipoxin biosynthesis in human leukocytes:

-

The 5-LOX/12-LOX Pathway (Neutrophil-Platelet Interaction): This is a key pathway within the vasculature.[1][5] Activated neutrophils metabolize arachidonic acid via 5-LOX to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).[4][8] This LTA4 is then secreted and transferred to adjacent platelets.[5][9] The platelet's 12-LOX enzyme then acts on the received LTA4 to synthesize LXA4 and LXB4.[1][6][9] Platelets themselves cannot produce LTA4, making this intercellular transfer essential.[1][5]

-

The 15-LOX/5-LOX Pathway (Epithelial/Monocyte-Neutrophil Interaction): This pathway is prominent at mucosal surfaces.[1][8] Epithelial cells or monocytes first convert arachidonic acid into 15S-hydroxyeicosatetraenoic acid (15S-HETE) via 15-LOX.[5][8] This intermediate is then taken up by neutrophils, where 5-LOX converts it into lipoxins.[5]

Key Enzymes and Cellular Players

A summary of the essential enzymes and cells involved in the transcellular biosynthesis of lipoxins is provided below.

| Cell Type | Key Enzyme(s) | Role in Lipoxin Biosynthesis |

| Neutrophils | 5-Lipoxygenase (5-LOX), 15-Lipoxygenase (15-LOX) | Generate and release Leukotriene A4 (LTA4) from arachidonic acid. Can also convert 15S-HETE to lipoxins.[5][7] |

| Platelets | 12-Lipoxygenase (12-LOX) | Convert neutrophil-derived LTA4 into LXA4 and LXB4.[1][6][9] |

| Monocytes/Macrophages | 15-Lipoxygenase (15-LOX) | Produce 15S-HETE from arachidonic acid, which can be further metabolized by neutrophils.[1] |

| Epithelial Cells | 15-Lipoxygenase (15-LOX) | Generate 15S-HETE at mucosal surfaces for subsequent conversion by leukocytes.[1][5] |

Quantitative Data on Lipoxin Biosynthesis

The following table summarizes key quantitative findings from in vitro studies on transcellular lipoxin formation.

| Experimental Condition | Cell Types | Stimulus | Lipoxin Produced | Concentration/Amount | Reference |

| Co-incubation | Human Neutrophils and Platelets | FMLP and Thrombin | LXA4 and LXB4 | Formation observed | [6][9] |

| LTA4 addition to Platelets | Human Platelets | Exogenous LTA4 | LXA4 and LXB4 | Formation observed | [6][9] |

| Inhibition Study | Human Platelets | Exogenous LTA4 | Lipoxins | 50% inhibition of synthesis at 7.0 µM and 8.2 µM of 15-HETE respectively | [10] |

| Agonist Stimulation | Human Platelets | Ionophore A23187 | Lipoxins and Cysteinyl Leukotrienes | Comparable amounts synthesized | [11] |

Signaling Pathways and Experimental Workflows

Diagram 1: The 5-LOX/12-LOX Transcellular Biosynthesis Pathway

Caption: Neutrophil-platelet interaction in lipoxin synthesis.

Diagram 2: The 15-LOX/5-LOX Transcellular Biosynthesis Pathway

Caption: Epithelial/monocyte-neutrophil lipoxin synthesis.

Detailed Experimental Protocols

1. Isolation of Human Neutrophils and Platelets

-

Source: Peripheral blood from healthy human donors.

-

Neutrophil Isolation:

-

Blood is subjected to dextran (B179266) sedimentation to separate erythrocytes.

-

The leukocyte-rich plasma is then layered over a Ficoll-Hypaque density gradient.

-

Centrifugation separates mononuclear cells from the granulocyte pellet.

-

Hypotonic lysis is used to remove any remaining red blood cells from the neutrophil pellet.

-

Neutrophils are washed and resuspended in a buffered salt solution.

-

-

Platelet Isolation:

-

Platelet-rich plasma is obtained by a soft spin centrifugation of whole blood.

-

Platelets are then pelleted by a harder spin and washed.

-

Resuspend platelets in a suitable buffer.

-

2. Co-incubation for Transcellular Biosynthesis

-

Cell Preparation: Isolated neutrophils and platelets are mixed in a defined ratio (e.g., 1:100 neutrophils to platelets).

-

Stimulation: The cell mixture is stimulated with agonists such as formyl-methionyl-leucyl-phenylalanine (fMLP) for neutrophils and thrombin for platelets to induce the activation of their respective lipoxygenases.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Termination and Extraction: The reaction is stopped by the addition of a cold solvent like methanol. The lipids, including lipoxins, are then extracted using solid-phase extraction cartridges.

3. Lipoxin Detection and Quantification

-

Method: Reversed-phase high-pressure liquid chromatography (RP-HPLC) is the standard method for separating and quantifying lipoxins.

-

Procedure:

-

The extracted lipid samples are injected into the HPLC system.

-

A UV detector is used to monitor the eluent at a wavelength specific for the conjugated tetraene structure of lipoxins.

-

The identity of the lipoxins can be confirmed by mass spectrometry (LC-MS/MS).

-

Quantification is achieved by comparing the peak areas of the samples to those of known amounts of synthetic lipoxin standards.

-

Diagram 3: Experimental Workflow for Studying Transcellular Lipoxin Synthesis

References

- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. lipoxin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of transcellular lipoxin formation in human platelets and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of lipoxin synthesis from leukotriene A4 by endogenously formed 12-hydroperoxyeicosatetraenoic acid in activated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Resolution: An In-depth Technical Guide to the Early Discovery of Lipoxin B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies surrounding the discovery of Lipoxin B4 (LXB4), a key member of the specialized pro-resolving mediators (SPMs) family. We will explore the initial isolation, structural elucidation, and the first characterizations of its biological activities, providing a foundational understanding for researchers in inflammation and drug development.

Introduction: A New Class of Eicosanoids

In the early 1980s, the field of eicosanoid research was dominated by the pro-inflammatory prostaglandins (B1171923) and leukotrienes. However, in 1984, a groundbreaking series of studies by Serhan, Hamberg, and Samuelsson identified a novel series of oxygenated derivatives of arachidonic acid from human leukocytes.[1] These compounds, named "lipoxins" (lipoxygenase interaction products), were found to possess unique biological activities, distinct from previously known eicosanoids. Among these, Lipoxin B4 (LXB4) emerged as a significant molecule with potent effects on immune cells. This guide focuses on the foundational studies that first brought this important mediator to light.

Isolation and Structural Elucidation of Lipoxin B4

The initial discovery of LXB4 was a result of meticulous biochemical investigation of arachidonic acid metabolism in human leukocytes.

Experimental Protocol: Isolation and Purification

The pioneering work by Serhan, Hamberg, and Samuelsson detailed the isolation of lipoxins from human polymorphonuclear leukocytes (PMNs). The general protocol was as follows:

-

Cell Preparation: Human PMNs were isolated from peripheral blood.

-

Incubation: The leukocytes were incubated with arachidonic acid and the calcium ionophore A23187 to stimulate the lipoxygenase pathways.

-

Extraction: The incubation was terminated, and the lipids were extracted from the cell suspension using organic solvents.

-

Purification: The extracted lipids were subjected to a multi-step purification process:

-

Silicic Acid Chromatography: Initial separation of the lipid extract.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This was a critical step for separating the different lipoxygenase products. A C18 column was typically used with a mobile phase gradient of methanol (B129727) in water, sometimes with a small amount of acid (e.g., acetic acid) to improve resolution. The eluent was monitored by UV spectroscopy, as the conjugated tetraene structure of lipoxins gives a characteristic UV absorbance profile.

-

-

Structural Analysis: The purified compounds were then subjected to structural analysis using techniques such as:

-

Ultraviolet (UV) Spectroscopy: To identify the conjugated tetraene system.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS was used to determine the molecular weight and fragmentation patterns, providing crucial information about the structure.

-

Stereochemical Analysis: Chiral-phase HPLC and comparison with synthetic standards were used to determine the precise stereochemistry of the hydroxyl groups.

-

Through this rigorous process, the structure of Lipoxin B4 was elucidated as 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid.[2]

Experimental Workflow: Isolation of Lipoxin B4

Early Biological Activities of Lipoxin B4

Initial studies quickly established that LXB4 was not an inert byproduct of arachidonic acid metabolism but a potent bioactive molecule, particularly in the context of inflammation and immune cell function.

Effects on Neutrophils

Neutrophils, as first responders in acute inflammation, were a primary focus of early LXB4 research.

One of the most significant early findings was the ability of lipoxins to inhibit neutrophil migration towards pro-inflammatory stimuli.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

-

Neutrophil Isolation: Human neutrophils were isolated from venous blood.

-

Chemotaxis Chamber Setup: A two-compartment Boyden chamber was used, with the compartments separated by a micropore filter.

-

Loading: The lower compartment was filled with a solution containing a chemoattractant, such as leukotriene B4 (LTB4) or the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).

-

Cell Treatment: Neutrophils were pre-incubated with varying concentrations of LXB4 or a vehicle control before being placed in the upper compartment.

-

Incubation: The chamber was incubated to allow neutrophils to migrate through the filter towards the chemoattractant.

-

Quantification: After incubation, the filter was removed, fixed, and stained. The number of neutrophils that had migrated to the lower side of the filter was counted under a microscope.

Quantitative Data: Inhibition of Neutrophil Chemotaxis

| Chemoattractant | Lipoxin Isomer | Inhibitory Concentration | Reference |

| LTB4 (10⁻⁷ M) | LXB4 isomer | Less potent than LXA4 | [3] |

| fMLP (10⁻⁷ M) | LXB4 isomer | Less potent than LXA4 | [3] |

Note: Early studies by Lee et al. (1989) indicated that while LXA4 was a potent inhibitor of LTB4- and fMLP-induced neutrophil migration, LXB4 and its (5S,6S,15S)-isomer were significantly less potent in this assay.[3][4]

In the very first report on lipoxins, it was noted that they could also elicit pro-inflammatory-like responses in neutrophils, although with a distinct profile compared to other mediators.

Experimental Protocol: Superoxide (B77818) Anion Generation Assay

-

Neutrophil Preparation: Isolated human neutrophils were suspended in a buffer.

-

Stimulation: The cells were incubated with different concentrations of LXB4 or other stimuli.

-

Detection: Superoxide anion production was measured by the reduction of cytochrome c, which was monitored spectrophotometrically.

Experimental Protocol: Degranulation Assay (Elastase Release)

-

Neutrophil Preparation: Isolated human neutrophils were used.

-

Stimulation: Cells were treated with LXB4 or other secretagogues.

-

Measurement: The release of the granular enzyme elastase into the supernatant was quantified using a specific substrate.

Quantitative Data: Neutrophil Activation

| Response | Lipoxin | Potency | Reference | | :--- | :--- | :--- | | Superoxide Anion Generation | Lipoxin A | As potent as LTB4 |[1] | | Degranulation (Elastase Release) | Lipoxin A | ~100-fold less potent than LTB4 or fMLP |[1] |

Note: The initial 1984 paper by Serhan et al. focused on the activity of what was later termed Lipoxin A4, showing it stimulated superoxide anion generation at submicromolar concentrations.[1] While LXB4's direct effect on these responses was less detailed in the initial report, the early work established the principle that lipoxins could modulate neutrophil functions.

Effects on Monocytes

Subsequent studies in the mid-1990s expanded the biological profile of LXB4 to include actions on monocytes, another key cell type in the inflammatory response.

In contrast to its inhibitory effects on neutrophils, LXB4 was found to be a potent chemoattractant for human monocytes.

Experimental Protocol: Monocyte Chemotaxis (Under-Agarose Assay)

-

Monocyte Isolation: Human monocytes were isolated from peripheral blood.

-

Assay Setup: An agarose (B213101) gel with wells was prepared on a petri dish.

-

Loading: The central well was loaded with monocytes, and outer wells were loaded with different concentrations of LXB4, a positive control (like fMLP), or a vehicle control.

-

Incubation: The dish was incubated to allow monocytes to migrate under the agarose towards the chemoattractants.

-

Quantification: The distance of migration and the number of migrating cells were measured under a microscope.

Quantitative Data: Monocyte Migration and Adhesion

| Response | Agonist | Effective Concentration | Reference |

| Monocyte Migration | LXB4 | 10⁻¹⁰ M to 10⁻⁶ M | [5][6] |

| Monocyte Adhesion to Laminin | LXB4 | 10⁻⁷ M | [5][6] |

Note: Maddox and Serhan (1996) demonstrated that LXB4 at 10⁻⁷ M significantly increased monocyte migration, with a chemotactic index comparable to that of fMLP at 10⁻¹⁰ to 10⁻⁸ M.[5][6]

Early Insights into Lipoxin B4 Signaling

The initial studies on LXB4's mechanism of action pointed towards the involvement of intracellular signaling pathways common to other leukocyte activators, yet with distinct features.

Role of Calcium Mobilization

Early investigations suggested that the biological effects of lipoxins were linked to changes in intracellular calcium concentrations. However, the response to LXB4 appeared to differ from that of LXA4. While LXA4 was shown to induce a concentration-dependent increase in cytosolic free calcium ([Ca²⁺]i) in neutrophils, later studies in monocytes indicated that LXB4 stimulated monocyte adherence and migration without a significant increase in [Ca²⁺]i, suggesting a distinct signaling pathway.

Proposed Early Signaling Pathway for Lipoxin B4 in Leukocytes

Based on the early findings, a simplified model of LXB4's proposed signaling can be conceptualized. It is important to note that a specific receptor for LXB4 was not identified in this early period and remains an area of active research.

Conclusion

The early studies on Lipoxin B4, from its discovery in 1984 through the initial characterizations of its biological activities in the following decade, laid the critical groundwork for our current understanding of this important pro-resolving mediator. These seminal investigations revealed LXB4 as a molecule with a dual and cell-type-specific role: inhibiting the pro-inflammatory actions of neutrophils while promoting the recruitment of monocytes, which are crucial for the resolution of inflammation. This initial body of work opened up a new avenue of research into endogenous anti-inflammatory and pro-resolving pathways, which continues to be a vibrant and promising area for the development of novel therapeutics for a wide range of inflammatory diseases.

References

- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxin A4 elevates cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwithrowan.com [researchwithrowan.com]

- 5. rupress.org [rupress.org]

- 6. scispace.com [scispace.com]

Unraveling the Enigma: A Technical Guide to the Fundamental Differences Between Lipoxin A4 and Lipoxin B4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxins, a class of specialized pro-resolving mediators (SPMs), are pivotal in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. Among them, Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are two key isomers derived from arachidonic acid that, despite their structural similarity, exhibit distinct biological activities and signaling paradigms. This technical guide provides an in-depth exploration of the fundamental differences between LXA4 and LXB4, encompassing their biosynthesis, chemical structures, receptor interactions, signaling pathways, and functional outcomes. Through a comprehensive review of the current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of these two potent lipid mediators, thereby facilitating future research and the development of novel therapeutics targeting inflammatory resolution.

Introduction

The inflammatory response, while essential for host defense, can become detrimental if not actively resolved. The discovery of lipoxins as endogenous "braking signals" for inflammation has revolutionized our understanding of this process, shifting the paradigm from a passive decay of pro-inflammatory signals to an active, biochemically-mediated resolution phase. Lipoxin A4 and Lipoxin B4, first identified in 1984, are at the forefront of this class of pro-resolving lipid mediators[1]. Both are trihydroxytetraene-containing eicosanoids derived from arachidonic acid, yet subtle stereochemical differences in their structures lead to profound distinctions in their biological roles and mechanisms of action. This guide will dissect these differences to provide a clear and comprehensive overview for the scientific community.

Biosynthesis and Chemical Structure: A Tale of Two Isomers

The biosynthesis of both LXA4 and LXB4 is a prime example of transcellular metabolism, often requiring the interaction of different cell types, such as leukocytes and platelets, or leukocytes and epithelial/endothelial cells[2][3]. The process is initiated by the action of lipoxygenases (LOX) on arachidonic acid.

Biosynthesis Pathways:

The primary pathways for the generation of lipoxins involve the sequential oxygenation of arachidonic acid by different lipoxygenases. Two main routes are recognized:

-

15-LOX and 5-LOX Pathway: In this pathway, 15-LOX first converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then further metabolized by 5-LOX in a neighboring leukocyte to form an unstable epoxide intermediate, LTA4. This intermediate is then hydrolyzed to form either LXA4 or LXB4.

-

5-LOX and 12-LOX Pathway: Alternatively, activated neutrophils can release LTA4, which is then taken up by platelets and converted by their 12-LOX to generate both LXA4 and LXB4[4].

Structural Distinctions:

The fundamental difference between LXA4 and LXB4 lies in the stereochemistry of their hydroxyl groups and the geometry of their conjugated double bonds[5][6].

-

Lipoxin A4 (5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid): LXA4 is characterized by hydroxyl groups at carbons 5, 6, and 15, with a distinctive conjugated tetraene structure.

-

Lipoxin B4 (5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid): LXB4 also possesses three hydroxyl groups, but they are located at carbons 5, 14, and 15. This positional difference of one hydroxyl group and the altered stereochemistry of the double bond system are the basis for their distinct biological activities[7].

A visual representation of their structural differences is provided below.

Receptors and Signaling Pathways: Divergent Mechanisms of Action

The distinct biological functions of LXA4 and LXB4 are primarily dictated by their interactions with specific cell surface receptors and the subsequent activation of downstream signaling cascades.

Lipoxin A4: The Well-Characterized ALX/FPR2 Pathway

LXA4 exerts its pro-resolving effects predominantly through a G protein-coupled receptor (GPCR) known as the formyl peptide receptor 2 (FPR2), also referred to as the lipoxin A4 receptor (ALX/FPR2)[8]. This receptor is expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as on non-myeloid cells like epithelial and endothelial cells[9].

Signaling Cascade:

Binding of LXA4 to ALX/FPR2 initiates a signaling cascade that generally leads to the attenuation of pro-inflammatory responses and the promotion of resolution. Key downstream events include:

-

Inhibition of Neutrophil Chemotaxis and Adhesion: LXA4 inhibits neutrophil migration towards chemoattractants like leukotriene B4 (LTB4) and f-Met-Leu-Phe (fMLP)[10][11]. This is a crucial step in limiting the influx of neutrophils to the site of inflammation.

-

Stimulation of Monocyte/Macrophage Phagocytosis: LXA4 enhances the phagocytosis of apoptotic neutrophils by macrophages, a process known as efferocytosis[12]. This non-phlogistic clearance of apoptotic cells is a hallmark of inflammation resolution.

-

Modulation of Cytokine and Chemokine Production: LXA4 can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting the release of anti-inflammatory cytokines like IL-10[13].

-

Regulation of Intracellular Signaling: The binding of LXA4 to ALX/FPR2 can lead to the dephosphorylation of key signaling proteins and the modulation of intracellular calcium levels[9].

Lipoxin B4: An Emerging and Distinct Signaling Paradigm

The receptor and signaling pathway for LXB4 are less well-defined compared to LXA4. While it is known to be a potent anti-inflammatory and pro-resolving mediator, it appears to signal through a mechanism distinct from the ALX/FPR2 receptor[14][15].

Potential Receptors and Mechanisms:

-

Distinct G Protein-Coupled Receptor: Evidence suggests that LXB4 interacts with a yet-to-be-identified GPCR that is different from ALX/FPR2[15]. This is supported by findings that show LXA4 and LXB4 can elicit different intracellular calcium mobilization patterns[14].

-

Modulation of the CXCR3 Pathway: Recent studies have implicated the chemokine receptor CXCR3 in the signaling of both LXA4 and LXB4 in the context of retinal neuroinflammation[3][16][17][[“]]. Lipoxins were found to inhibit the production of the CXCR3 ligands, CXCL9 and CXCL10, thereby modulating glial cell activation[3][16]. This suggests a novel, indirect mechanism of action for lipoxins.

Functional Consequences:

Despite the ambiguity of its receptor, the functional consequences of LXB4 signaling are becoming clearer. LXB4 has been shown to:

-

Inhibit neutrophil chemotaxis[10].

-

Promote the resolution of allergic inflammation[15].

-

Exhibit potent neuroprotective effects, in some cases more potent than LXA4[19].

Further research is crucial to fully elucidate the specific receptor and downstream signaling cascade for LXB4, which will undoubtedly open new avenues for therapeutic intervention.

Quantitative Comparison of Biological Activity

The distinct structures and receptor interactions of LXA4 and LXB4 translate into differences in their biological potency. The following tables summarize available quantitative data on their activity.

Table 1: Comparative Potency (EC50/IC50) in Functional Assays

| Assay | Lipoxin | Cell Type | Potency (EC50/IC50) | Reference(s) |

| Inhibition of Neutrophil Chemotaxis (stimulated by LTB4) | Lipoxin A4 | Human Neutrophils | IC50 ≈ 10⁻⁸ M | [8][10] |

| Inhibition of Neutrophil Chemotaxis (stimulated by fMLP) | Lipoxin A4 | Human Neutrophils | IC50 ≈ 10⁻⁸ M | [8][10] |

| Stimulation of Macrophage Phagocytosis of Apoptotic PMNs | Lipoxin B4 analogue | Macrophages | Maximum effect at 10⁻¹¹ M | [5][17] |

Note: Direct comparative EC50/IC50 values for native LXB4 in many standard assays are not as readily available in the literature as for LXA4, highlighting a key area for future research.

Detailed Experimental Protocols

To facilitate further research in this field, this section provides detailed methodologies for key experiments used to characterize the biological activities of lipoxins.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to either stimulate or inhibit the directed migration of neutrophils.

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membrane with 5 µm pores

-

Human neutrophils isolated from fresh peripheral blood

-

Chemoattractant (e.g., LTB4 or fMLP)

-

Lipoxin A4 or Lipoxin B4

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

-

Loading the Lower Wells: Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chamber. For control wells, add only assay buffer.

-

Cell Treatment and Loading: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of LXA4, LXB4, or vehicle control for 15 minutes at 37°C.

-

Loading the Upper Wells: Add 50 µL of the pre-treated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

-

Membrane Processing: After incubation, remove the chamber from the incubator and disassemble it. Scrape off the non-migrated cells from the top surface of the membrane.

-

Staining: Fix the membrane in methanol (B129727) and stain with a suitable staining solution (e.g., Diff-Quik).

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields for each well. The results can be expressed as the number of migrated cells per field or as a percentage of the control.

Macrophage Phagocytosis Assay (Flow Cytometry)

This assay quantifies the engulfment of apoptotic cells by macrophages.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

-

Human neutrophils

-

Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)

-

Fluorescent dyes (e.g., CFSE for neutrophils and a fluorescently-labeled antibody for a macrophage marker like CD11b)

-

Lipoxin A4 or Lipoxin B4

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Macrophage Preparation: Differentiate human monocytes into macrophages by culturing them with M-CSF for 5-7 days. Alternatively, differentiate THP-1 cells with PMA.

-

Induction of Neutrophil Apoptosis: Isolate human neutrophils and induce apoptosis by UV irradiation or treatment with staurosporine. Confirm apoptosis using annexin (B1180172) V/propidium iodide staining.

-

Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye like CFSE according to the manufacturer's instructions.

-

Phagocytosis Assay:

-

Plate the macrophages in a multi-well plate.

-

Pre-treat the macrophages with various concentrations of LXA4, LXB4, or vehicle control for 30 minutes at 37°C.

-

Add the CFSE-labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).

-

Incubate for 60-90 minutes at 37°C to allow for phagocytosis.

-

-

Cell Staining and Harvesting:

-

Gently wash the wells to remove non-engulfed neutrophils.

-

Detach the macrophages using a non-enzymatic cell dissociation solution.

-

Stain the cells with a fluorescently-labeled antibody against a macrophage surface marker (e.g., PE-conjugated anti-CD11b).

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the macrophage population based on the macrophage-specific marker (e.g., CD11b-positive cells).

-

Within the macrophage gate, quantify the percentage of cells that are also positive for the neutrophil-derived fluorescent signal (CFSE). This represents the percentage of phagocytosing macrophages. The mean fluorescence intensity of the CFSE signal within the double-positive population can also be measured as an indicator of the number of apoptotic cells engulfed per macrophage.

-

References

- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrowan.com [researchwithrowan.com]

- 9. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipoxin A4 and B4 inhibit leukotriene-stimulated interactions of human neutrophils and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipoxin A4 redistributes myosin IIA and Cdc42 in macrophages: implications for phagocytosis of apoptotic leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]